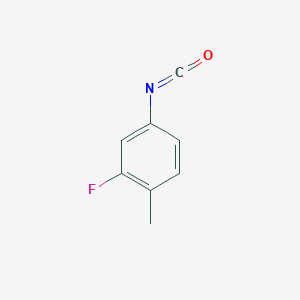

2-Fluoro-4-isocyanato-1-methylbenzene

Descripción

Propiedades

IUPAC Name |

2-fluoro-4-isocyanato-1-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO/c1-6-2-3-7(10-5-11)4-8(6)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWRCOINKYLERQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N=C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101298356 | |

| Record name | 3-Fluoro-4-methylphenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101298356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102561-42-2 | |

| Record name | 3-Fluoro-4-methylphenyl isocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102561-42-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-4-methylphenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101298356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-fluoro-4-isocyanato-1-methylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Reactivity and Reaction Mechanisms of 2 Fluoro 4 Isocyanato 1 Methylbenzene

Nucleophilic Addition Reactions Involving the Isocyanate Group

The isocyanate group (-N=C=O) of 2-fluoro-4-isocyanato-1-methylbenzene is highly electrophilic at the central carbon atom, making it susceptible to attack by nucleophiles. This reactivity is fundamental to its role in the synthesis of various important chemical structures.

Reaction with Alcohols and Amines for Urethane (B1682113) and Urea (B33335) Formation

The reaction of the isocyanate group with alcohols and amines is a cornerstone of polyurethane and polyurea chemistry. When this compound reacts with an alcohol, the oxygen atom of the hydroxyl group acts as a nucleophile, attacking the electrophilic carbon of the isocyanate. This is followed by proton transfer to the nitrogen atom, resulting in the formation of a urethane linkage.

Similarly, the reaction with a primary or secondary amine proceeds with the nucleophilic nitrogen atom of the amine attacking the isocyanate carbon. A subsequent proton transfer yields a urea derivative. These reactions are typically rapid and can often be performed at room temperature without the need for a catalyst, although catalysts can be employed to control reaction rates.

Table 1: Nucleophilic Addition Reactions of this compound

| Reactant | Nucleophile | Product Type | General Reaction Scheme |

| Alcohol (R'-OH) | Oxygen | Urethane | Ar-NCO + R'-OH → Ar-NH-CO-OR' |

| Amine (R'-NH₂) | Nitrogen | Urea | Ar-NCO + R'-NH₂ → Ar-NH-CO-NH-R' |

Where Ar represents the 2-fluoro-1-methylbenzene group.

Mechanistic Insights into Polyaddition Reactions

In the context of polymer synthesis, this compound can act as a monomer in polyaddition reactions. When reacted with diols or diamines, it forms polyurethanes and polyureas, respectively. The mechanism of these polymerization reactions follows the same principles of nucleophilic addition.

The process begins with the reaction of one isocyanate group with a hydroxyl or amino group of the co-monomer. This initial reaction forms a new, larger molecule that still possesses a reactive functional group (either an isocyanate, hydroxyl, or amino group) at its other end. This new molecule can then react with another monomer, leading to chain growth. This step-growth polymerization continues, building up long polymer chains. The presence of the fluorine atom on the aromatic ring can influence the reactivity of the isocyanate group through its inductive effect, potentially affecting the kinetics of polymerization.

Cycloaddition Reactions of the Isocyanate Moiety

The cumulative double bonds in the isocyanate group allow it to participate in cycloaddition reactions, providing pathways to various heterocyclic compounds.

[2+2] Cycloadditions and Their Mechanistic Implications

Isocyanates can undergo [2+2] cycloaddition reactions with alkenes to form β-lactams. researchgate.net The mechanism of this reaction can be either concerted or stepwise, often depending on the electronic nature of the alkene. researchtrends.net For electron-rich alkenes, a stepwise mechanism involving a zwitterionic or diradical intermediate is often proposed. researchtrends.netrsc.org The reaction is initiated by the nucleophilic attack of the alkene on the electrophilic carbon of the isocyanate, forming a four-membered ring. The presence of the fluorine atom on the aromatic ring of this compound can influence the electrophilicity of the isocyanate group and thus the reaction rate and mechanism.

Multicomponent Reactions Involving Isocyanates

Isocyanates are valuable components in multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the reactants. frontiersin.orgnih.govbeilstein-journals.org this compound can participate in MCRs, such as the Ugi and Passerini reactions, by acting as the isocyanide-like component after in-situ generation or by direct reaction. These reactions offer a highly efficient route to complex molecules. For instance, in a Ugi-type reaction, an aldehyde, an amine, a carboxylic acid, and an isocyanate can combine to form a di-peptide-like structure. The fluorine substituent can modulate the reactivity and selectivity of these complex transformations. nih.gov

Reactions at the Fluorinated Aromatic Ring of this compound

The fluorine atom on the aromatic ring of this compound influences the reactivity of the ring itself. Fluorine is a highly electronegative atom that exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R). numberanalytics.com This electronic profile deactivates the ring towards electrophilic aromatic substitution.

However, the fluorine atom can be susceptible to nucleophilic aromatic substitution (SNAAr), particularly when there are strong electron-withdrawing groups positioned ortho or para to it. libretexts.org In the case of this compound, the isocyanate group is a deactivating group, further reducing the ring's reactivity towards electrophiles. Conversely, the fluorine atom, being a good leaving group under certain conditions, can be displaced by strong nucleophiles. The position of the fluorine atom relative to the methyl and isocyanate groups will direct the regioselectivity of such reactions. For instance, nucleophilic attack is generally favored at positions ortho and para to electron-withdrawing groups. libretexts.org

Electrophilic Aromatic Substitution with Fluorine and Methyl Directing Effects

Electrophilic aromatic substitution is a cornerstone of aromatic chemistry, and the regiochemical outcome of such reactions on a substituted benzene (B151609) ring is dictated by the electronic properties of the substituents. In this compound, the fluorine and methyl groups play a pivotal role in directing incoming electrophiles.

The methyl group (-CH₃) is an activating group and an ortho, para-director. Its activating nature stems from a positive inductive effect (+I) and hyperconjugation, both of which donate electron density to the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. This increased electron density is particularly pronounced at the ortho and para positions relative to the methyl group.

In this compound, the methyl group is at position 1 and the fluorine at position 2. The positions available for substitution are 3, 5, and 6. The directing effects of the fluorine and methyl groups are summarized in the table below.

| Substituent | Position | Electronic Effects | Directing Influence |

| Methyl (-CH₃) | 1 | +I, Hyperconjugation (Activating) | ortho (positions 2, 6), para (position 4) |

| Fluorine (-F) | 2 | -I, +R (Deactivating) | ortho (positions 1, 3), para (position 5) |

The combined influence of these two groups determines the most likely sites for electrophilic attack. Position 6 is activated by the ortho-directing effect of the methyl group. Position 3 is influenced by the ortho-directing effect of the fluorine atom and the meta-directing influence of the methyl group. Position 5 is targeted by the para-directing effect of the fluorine atom. The interplay of these effects suggests that substitution at positions 3, 5, and 6 is possible, with the precise outcome depending on the specific electrophile and reaction conditions. Steric hindrance from the adjacent methyl and fluoro groups can also influence the regioselectivity.

Influence of the Isocyanate Group on Aromatic Ring Reactivity

The isocyanate group (-N=C=O) is a powerful electron-withdrawing group. This is due to the high electronegativity of the nitrogen and oxygen atoms and the presence of pi bonds, which can withdraw electron density from the aromatic ring through a negative inductive effect (-I) and a negative resonance effect (-R or -M).

The strong deactivating nature of the isocyanate group significantly reduces the nucleophilicity of the aromatic ring, making electrophilic aromatic substitution reactions more difficult to achieve compared to benzene or toluene (B28343). When substitution does occur, the isocyanate group is a meta-director. This is because the deactivation is most pronounced at the ortho and para positions, leaving the meta positions as the least deactivated and therefore the most favorable sites for electrophilic attack.

In this compound, the isocyanate group is at position 4. Its directing influence would favor substitution at positions 2 and 6 (which are meta to the isocyanate). However, these positions are already occupied by the fluorine and methyl groups, respectively. The positions available for substitution (3 and 5) are ortho to the isocyanate group, which are strongly deactivated. This further complicates the prediction of the regiochemical outcome of electrophilic aromatic substitution on this molecule. The activating and ortho, para-directing effects of the methyl and fluoro groups are in opposition to the strong deactivating and meta-directing effect of the isocyanate group.

Computational and Theoretical Studies of Reaction Pathways

To unravel the complex reactivity of molecules like this compound, computational and theoretical methods have become indispensable tools. These methods provide insights into reaction mechanisms, energetics, and transition states that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) Calculations for Reaction Energetics and Transition States

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to study the mechanisms of chemical reactions. For a molecule like this compound, DFT calculations can be used to:

Determine the ground state geometry and electronic properties: This includes bond lengths, bond angles, and the distribution of electron density in the molecule.

Visualize transition state structures: This provides a snapshot of the highest energy point along the reaction coordinate, offering crucial information about bond breaking and bond formation during the reaction.

Predict the regioselectivity of electrophilic aromatic substitution: By comparing the activation energies for attack at different positions on the aromatic ring, the most likely site of substitution can be predicted. Studies on related systems, such as the electrophilic bromination of substituted benzenes, have successfully used DFT to rationalize regioselectivity. rsc.org

For instance, a DFT study on the electrophilic substitution of a molecule with competing directing groups would involve calculating the energy profiles for the formation of the sigma complex (Wheland intermediate) at each possible position. The pathway with the lowest activation energy would be the predicted major product.

Molecular Dynamics Simulations of Isocyanate Reactions

Molecular Dynamics (MD) simulations are a computational method that allows for the study of the physical movements of atoms and molecules over time. While DFT is excellent for studying the details of a single reaction step, MD simulations can provide insights into the broader dynamics of a system, including solvent effects and the behavior of molecules in condensed phases.

In the context of this compound, MD simulations could be used to:

Study the conformational dynamics of the molecule: This includes the rotation of the isocyanate group and its interactions with neighboring solvent molecules or reactants.

Simulate the reaction of the isocyanate group with nucleophiles: Isocyanates are highly reactive towards nucleophiles like alcohols and amines. acubiochem.com MD simulations can model the approach of a nucleophile to the electrophilic carbon of the isocyanate group and the subsequent reaction to form a urethane or urea linkage.

Investigate the role of catalysts: Many isocyanate reactions are catalyzed. MD simulations can help to understand how a catalyst interacts with the isocyanate and the nucleophile to lower the activation energy of the reaction. While specific simulations on this compound are not readily available in the literature, studies on other isocyanates have successfully employed these techniques. researchgate.netnih.gov

The combination of DFT calculations and MD simulations provides a powerful toolkit for understanding the intricate details of the reactivity of this compound, from the electronic effects governing electrophilic substitution to the dynamic processes involved in its reactions with other molecules.

Polymer Science and Material Applications Derived from 2 Fluoro 4 Isocyanato 1 Methylbenzene

Polyurethane Synthesis and Advanced Polymer Architectures

Polyurethanes (PUs) are versatile block copolymers formed by the reaction of diisocyanates with polyols. They consist of rigid "hard" segments, derived from the isocyanate and a chain extender, and flexible "soft" segments from the polyol. nih.gov The properties of the final material are highly dependent on the chemical nature of these building blocks. researchgate.netnih.gov

Incorporation of 2-Fluoro-4-isocyanato-1-methylbenzene into Polyurethane Backbones

The synthesis of polyurethanes involves a step-growth polymerization where the isocyanate groups (-N=C=O) of a monomer like this compound react with the hydroxyl groups (-OH) of a polyol. acs.org This reaction forms the characteristic urethane (B1682113) linkage [-NH-C(O)-O-] that constitutes the polymer backbone. acs.org As a substituted toluene (B28343) diisocyanate, this compound acts as a component of the hard segment, contributing to the polymer's rigidity and thermal stability. nih.gov

The incorporation of fluorine into the polymer structure is a key feature. Fluorinated polyurethanes (FPUs) are known for their low surface energy, which imparts hydrophobicity (water repellency) and oleophobicity (oil repellency). mdpi.com Furthermore, the high energy of the carbon-fluorine (C-F) bond enhances the thermal and chemical stability of the resulting polymer. mdpi.com In propellants, for instance, the presence of fluorine from an FPU binder can alter the combustion characteristics of aluminum particles, leading to the formation of smaller agglomerates. nih.gov

Tailoring Polymer Properties through Monomer Design

The specific structure of the isocyanate monomer is a critical tool for tuning the final properties of a polyurethane. nih.gov The presence and position of substituents on the aromatic ring of this compound—namely the fluorine atom and the methyl group—play a significant role in modulating polymer characteristics.

Symmetry and Rigidity: The asymmetrical substitution pattern of this compound, similar to 2,4-toluene diisocyanate (2,4-TDI), influences the packing of the hard segments. Asymmetric isocyanates can lead to a more disordered arrangement of hard segments, which affects the degree of phase separation between the hard and soft segments. researchgate.net This, in turn, impacts the material's mechanical properties, such as tensile strength and elongation at break. nih.govresearchgate.net

Intermolecular Interactions: The fluorine atom can participate in specific interactions, such as hydrogen bonding, which can strengthen the association between polymer chains. nih.gov This can lead to enhanced mechanical strength and distinct thermal properties. researchgate.net

Reactivity: Aromatic isocyanates are generally less reactive than aliphatic ones due to resonance stabilization. acs.org The electronic effects of the fluorine (electron-withdrawing) and methyl (electron-donating) groups can fine-tune the reactivity of the isocyanate group, influencing the polymerization kinetics.

The following table illustrates how different isocyanate structures can influence key polyurethane properties, providing a basis for understanding the potential impact of this compound.

| Isocyanate Type | Key Structural Feature | Expected Impact on Polyurethane Properties |

| Symmetrical Aromatic (e.g., MDI) | High symmetry, rigid | Promotes ordered hard segment domains, high tensile strength, distinct phase separation. nih.gov |

| Asymmetrical Aromatic (e.g., TDI) | Asymmetry, rigid | Less ordered hard segments, can lead to higher elongation at break. nih.govpsiurethanes.com |

| Aliphatic (e.g., HDI, IPDI) | Flexibility, non-aromatic | Good flexibility, resistance to UV degradation (non-yellowing). researchgate.net |

| This compound | Asymmetry, F and CH₃ groups | Combines features of TDI with added hydrophobicity, thermal stability, and potentially altered intermolecular forces due to fluorine. |

This table is illustrative, based on established principles of polyurethane chemistry.

Copolymerization Strategies Involving this compound

Beyond simple polyurethane synthesis, advanced polymerization techniques can be employed to create more complex and tailored polymer architectures like block and graft copolymers.

Controlled Polymerization Techniques (e.g., RAFT, ATRP)

Controlled radical polymerization (CRP) methods, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), allow for the synthesis of polymers with well-defined molecular weights and low dispersity. wikipedia.orgyoutube.com

However, the direct polymerization of isocyanate-containing monomers using these techniques is challenging because the highly reactive isocyanate group is generally incompatible with the radical polymerization process. rsc.org Recent research has explored strategies to overcome this limitation. One approach involves the direct RAFT polymerization of monomers with a protected or less reactive isocyanate group under specific conditions, such as at low temperatures with a neutral chain transfer agent (CTA). rsc.org Another innovative method uses a chain transfer agent precursor that rearranges in situ during RAFT polymerization to generate an α-isocyanate terminal group on the polymer chain. acs.orgrsc.org

For a monomer like this compound, these controlled techniques would likely involve the polymerization of a vinyl-functionalized derivative (e.g., a styrenic or acrylic monomer containing the fluoro-tolyl group) where the isocyanate is either protected or generated post-polymerization. This would enable the creation of well-defined polymer blocks that can be subsequently used in copolymer synthesis.

Synthesis of Block Copolymers and Graft Copolymers

Block Copolymers: These polymers consist of long sequences (blocks) of different monomer units. Fluorinated block copolymers are of particular interest as they can self-assemble into nanostructures, combining the properties of each block. capes.gov.bracs.orgresearchgate.net A block copolymer incorporating this compound could be synthesized by first creating a prepolymer block (e.g., a polyether or polyester) and then reacting it with the isocyanate and a chain extender to form a polyurethane-based block copolymer. Alternatively, if a vinyl-functionalized version of the monomer were polymerized via CRP, it could be used as a macroinitiator to grow a second, different polymer block.

Graft Copolymers: These polymers feature a main polymer backbone with side chains of a different composition. Isocyanate-based brush block copolymers have been synthesized using ring-opening metathesis polymerization (ROMP) of isocyanate macromonomers. acs.org A monomer like this compound could be incorporated into graft copolymers in several ways. For example, a polymer backbone with pendant hydroxyl groups could be reacted with the isocyanate to attach the fluoro-tolyl groups as side chains. This would effectively graft the functional unit onto a pre-existing polymer.

Novel Material Development with Fluoro-Isocyanate Functionality

The unique combination of fluorine, a methyl group, and a reactive isocyanate on a single aromatic ring makes this compound a valuable building block for novel materials. The fluoro-isocyanate functionality is key to developing materials with enhanced surface properties, stability, and specific interactions.

Fluorinated polyurethanes derived from this monomer are prime candidates for high-performance coatings, adhesives, and elastomers. nih.govmdpi.com The low surface energy imparted by the fluorine atom leads to surfaces that are water- and oil-repellent, which is desirable for applications such as anti-fouling coatings, stain-resistant textiles, and biomedical devices where biocompatibility and resistance to protein adsorption are important. mdpi.com The inherent rigidity and thermal stability contributed by the aromatic ring and C-F bonds make these materials suitable for use in demanding environments, including aerospace applications. mdpi.com The strategic placement of fluorine and methyl groups can also influence the intermolecular forces within the polymer, offering a route to designing materials with tailored mechanical responses and self-healing characteristics. nih.govnih.gov

Applications in Coatings, Adhesives, and Elastomers

The incorporation of this compound into polyurethane formulations is anticipated to yield high-performance coatings, adhesives, and elastomers.

Table 1: Projected Performance Characteristics of Coatings Based on this compound

| Property | Expected Performance | Rationale |

|---|---|---|

| Adhesion | Excellent | The polar isocyanate group ensures strong bonding to various substrates. |

| Chemical Resistance | High | The stable C-F bond provides resistance to a wide range of chemicals. biosynth.com |

| UV Resistance | Good to Excellent | Aromatic isocyanates can be prone to yellowing, but fluorination can mitigate this. |

| Hardness | High | The rigid aromatic ring contributes to a hard and durable surface. |

| Hydrophobicity | High | The presence of fluorine atoms leads to low surface energy and water repellency. |

Adhesives: Polyurethane adhesives are valued for their strong bonding capabilities and flexibility. chemiqueadhesives.com The incorporation of this compound could result in adhesives with enhanced thermal and chemical stability, making them suitable for applications in harsh environments. The fluorine content could also contribute to better performance in bonding low-surface-energy plastics.

Table 2: Anticipated Properties of Adhesives Derived from this compound

| Property | Expected Outcome | Justification |

|---|---|---|

| Bond Strength | High | Isocyanate chemistry provides strong adhesion to a variety of materials. |

| Thermal Stability | Enhanced | The C-F bond is stronger than C-H, leading to improved heat resistance. |

| Chemical Resistance | Excellent | Fluorination offers protection against solvents and corrosive agents. |

| Flexibility | Variable | Can be tailored by the choice of polyol in the formulation. |

Elastomers: The synthesis of elastomers from this compound could yield materials with a unique balance of flexibility, strength, and environmental resistance. These elastomers would be expected to exhibit good mechanical properties over a wide range of temperatures and resist degradation from oils, fuels, and other chemicals.

Table 3: Predicted Mechanical Properties of Elastomers from this compound

| Property | Projected Value Range | Basis for Projection |

|---|---|---|

| Tensile Strength | Moderate to High | Aromatic nature of the isocyanate would contribute to strength. mdpi.com |

| Elongation at Break | Variable | Dependent on the soft segment (polyol) used in the synthesis. |

| Hardness (Shore A) | 60-90 | Can be controlled by the hard segment to soft segment ratio. |

| Tear Strength | Good | Enhanced by the strong intermolecular forces from the urethane linkages. |

Exploration of Bio-based and Sustainable Materials

The increasing demand for environmentally friendly materials has driven research into bio-based polyurethanes. kit.edusustainablepolymersynthesis.com This often involves the use of polyols derived from natural sources such as vegetable oils, castor oil, or lignin (B12514952). The reaction of these bio-polyols with isocyanates like this compound opens a pathway to creating sustainable fluorinated polyurethanes.

While no specific studies have been found that document the use of this compound with bio-based polyols, the principles of polyurethane chemistry suggest that such reactions are feasible. The resulting materials would combine the high-performance characteristics of fluoropolymers with the environmental benefits of renewable resources.

Table 4: Potential Bio-based Polyols for Reaction with this compound

| Bio-based Polyol Source | Potential Advantages | Research Focus |

|---|---|---|

| Castor Oil | Readily available, inherent hydroxyl functionality. | Synthesis of flexible and semi-rigid foams and coatings. |

| Soybean Oil (and other vegetable oils) | Abundant, can be chemically modified to introduce hydroxyl groups. | Development of a wide range of polyurethanes with varying properties. |

| Lignin | Aromatic structure, potential for rigid and high-strength materials. | Creation of rigid foams and composites with high bio-content. sustainablepolymersynthesis.com |

| Cellulose and Starch | Abundant biopolymers, can be functionalized to create polyols. | Development of biodegradable or bio-based thermoplastic polyurethanes. |

The development of such bio-based FPUs would be a significant step towards more sustainable high-performance materials. Further research is crucial to synthesize and characterize these novel polymers and to evaluate their performance in real-world applications.

This compound holds considerable, though largely unexplored, potential as a monomer for advanced polyurethane materials. Based on fundamental principles of polymer science, its incorporation is expected to yield coatings, adhesives, and elastomers with superior thermal stability, chemical resistance, and durability. Furthermore, its compatibility with bio-based polyols presents an exciting opportunity for the development of sustainable, high-performance polymers. The lack of specific research data underscores the urgent need for focused studies to unlock the full potential of this promising compound and to translate its theoretical advantages into practical applications.

Environmental Fate and Degradation Mechanisms of 2 Fluoro 4 Isocyanato 1 Methylbenzene

Hydrolytic Degradation Pathways of Aromatic Isocyanates

The isocyanate (-NCO) functional group is highly reactive towards nucleophiles, particularly water. This reactivity is the primary driver of its degradation in aqueous environments.

The hydrolysis of aromatic isocyanates like 2-Fluoro-4-isocyanato-1-methylbenzene proceeds through a well-established mechanism. The initial reaction involves the attack of a water molecule on the electrophilic carbon atom of the isocyanate group. This leads to the formation of an unstable carbamic acid intermediate. This intermediate rapidly decomposes, releasing carbon dioxide and forming the corresponding primary aromatic amine, in this case, 3-Fluoro-4-methylaniline. researchgate.net

The newly formed aromatic amine is also reactive and can readily react with another molecule of the parent isocyanate. This subsequent reaction results in the formation of a stable, substituted urea (B33335). This two-step process is a significant pathway for the transformation of aromatic isocyanates in the environment. researchgate.net

Table 1: Hydrolytic Degradation Reactions of this compound

| Step | Reactants | Products | Description |

| 1. Hydrolysis | This compound + Water | 3-Fluoro-4-methylaniline + Carbon Dioxide | The isocyanate group reacts with water to form a primary amine and carbon dioxide. |

| 2. Urea Formation | This compound + 3-Fluoro-4-methylaniline | N,N'-bis(3-fluoro-4-methylphenyl)urea | The primary amine product reacts with another isocyanate molecule to form a substituted urea. |

The rate at which this compound undergoes hydrolysis is influenced by several environmental and structural factors.

Temperature : An increase in temperature generally accelerates the rate of hydrolysis. Higher temperatures provide the necessary activation energy for the reaction between the isocyanate and water. andersondevelopment.com

pH : The pH of the aqueous environment can have a significant effect. Acidic conditions can catalyze the breakdown of ester groups if they were present, and in the case of isocyanates, an acidic environment can protonate the transiently formed amino groups, which could influence subsequent reactions. researchgate.netandersondevelopment.com

Substituent Effects : The nature and position of substituents on the aromatic ring play a crucial role in the reactivity of the isocyanate group. Electron-withdrawing groups, such as the fluorine atom in the ortho position of this compound, increase the electrophilicity of the isocyanate carbon, thereby increasing the rate of hydrolysis. nih.gov Conversely, electron-donating groups, like the methyl group in the para position, tend to decrease the reaction rate. nih.gov

Steric Hindrance : The physical bulk of substituents near the isocyanate group can impede the approach of water molecules, thereby slowing down the hydrolysis rate. andersondevelopment.com

Table 2: Factors Affecting the Hydrolysis Rate of this compound

| Factor | Effect on Hydrolysis Rate | Rationale |

| Increased Temperature | Increases | Provides higher activation energy for the reaction. andersondevelopment.com |

| pH | Influential | Can catalyze reactions and affect the state of intermediates. researchgate.netandersondevelopment.com |

| Fluorine Substituent (Electron-withdrawing) | Increases | Enhances the electrophilic character of the isocyanate carbon. nih.gov |

| Methyl Substituent (Electron-donating) | Decreases | Reduces the electrophilic character of the isocyanate carbon. nih.gov |

| Steric Hindrance | Decreases | Physically blocks the reactive site from water molecules. andersondevelopment.com |

Photodegradation Studies of this compound

Aromatic compounds are often susceptible to degradation upon exposure to ultraviolet (UV) radiation from sunlight. This process, known as photodegradation or photolysis, can be a significant environmental fate pathway.

While specific photodegradation studies on this compound are not extensively documented, the mechanisms can be inferred from the behavior of other aromatic isocyanates and fluorinated aromatic compounds. The absorption of UV radiation can excite the molecule, leading to the cleavage of chemical bonds.

For aromatic isocyanates, photodegradation can lead to the formation of various products through photo-oxidative processes. rsc.org The degradation of the polyurethane backbone, which is formed from isocyanates, is known to be initiated by solar UV radiation. rsc.org This suggests that the isocyanate group itself and the aromatic ring are potential sites for photochemical reactions. Potential degradation pathways could involve the cleavage of the isocyanate group or transformations of the aromatic ring.

The rate and extent of photodegradation are highly dependent on environmental conditions.

UV Radiation Intensity : Higher intensity of solar radiation, particularly in the UV-B range (280-315 nm), will lead to a faster rate of photolysis.

Presence of Photosensitizers : Natural water bodies often contain dissolved organic matter, such as humic and fulvic acids. These substances can act as photosensitizers, absorbing light and transferring the energy to the target compound, thereby accelerating its degradation.

Dissolved Oxygen : The presence of dissolved oxygen can lead to the formation of reactive oxygen species (ROS), such as hydroxyl radicals, upon UV irradiation. These highly reactive species can then attack and degrade the aromatic isocyanate.

Microbial Degradation and Bioremediation Potential

The breakdown of organic pollutants by microorganisms is a key process in their removal from the environment. The potential for microbial degradation of this compound is an important area of study for bioremediation strategies.

The structure of this compound, containing a fluorinated aromatic ring, presents challenges for microbial degradation. The carbon-fluorine (C-F) bond is very strong and stable, making it difficult for many microbial enzymes to break. nih.gov However, research has shown that some specialized microorganisms are capable of degrading fluorinated aromatic compounds. nih.govnih.gov

For instance, studies on the biodegradation of fluorobenzene have shown that certain bacterial strains can initiate the degradation process by converting it to intermediates like 4-fluorocatechol and catechol. nih.govresearchgate.net These intermediates are then further metabolized through ring-cleavage pathways. nih.govresearchgate.net It is plausible that similar enzymatic pathways could be involved in the degradation of this compound, following the initial hydrolysis of the isocyanate group to the corresponding amine.

The presence of both a fluorine atom and a methyl group on the aromatic ring will influence the susceptibility of the compound to microbial attack. The enzymes involved in the initial steps of aromatic hydrocarbon degradation, such as dioxygenases, would need to accommodate this substituted ring structure.

Table 3: Bioremediation Potential and Influencing Factors

| Aspect | Description |

| Key Challenge | The high stability of the carbon-fluorine bond makes enzymatic cleavage difficult. nih.gov |

| Potential Degradation Pathway | Initial hydrolysis of the isocyanate group, followed by microbial attack on the resulting 3-Fluoro-4-methylaniline, potentially via dioxygenase enzymes leading to ring cleavage. |

| Influencing Factors | Availability of suitable microbial consortia with dehalogenase and aromatic ring-cleavage capabilities. Environmental conditions such as nutrient availability, pH, and temperature are also critical. openbiotechnologyjournal.com |

| Bioremediation Approaches | Biostimulation (adding nutrients to enhance native microbial activity) and bioaugmentation (introducing specialized microbial strains) could be potential strategies. nih.gov |

Identification of Microorganisms Capable of Isocyanate and Aromatic Degradation

While specific studies on the microbial degradation of this compound are not extensively documented, the scientific literature indicates that various microorganisms possess the ability to degrade polyurethanes (PURs), which are polymers synthesized from isocyanates. asm.orgmix-up.eu These organisms are typically screened and isolated from environments with high plastic waste content, such as landfills. nih.gov The degradation process often begins with the microbial colonization of the polymer surface, leading to the breakdown of its complex structure. nih.gov

Fungi and bacteria are the primary agents of polyurethane biodegradation. mdpi.com Fungal species from the genera Aspergillus, Cladosporium, and Alternaria have been reported to degrade polyether-based PURs. mix-up.eu Bacterial degradation of polyester-based PURs is often carried out by members of the genera Comamonas, Pseudomonas, Bacillus, and Corynebacterium. mix-up.eu For instance, Comamonas acidovorans TB-35 was isolated for its ability to use a polyurethane synthesized from 2,4-tolylene diisocyanate as its sole carbon source. mix-up.eu Similarly, a deep-sea bacterium, Bacillus velezensis GUIA, has been identified as capable of degrading waterborne polyurethane. asm.org Microbial consortia, or communities of different microorganisms, have been found to be particularly effective in degrading the complex structures of polyurethane waste, often showing greater efficiency than pure cultures. nih.gov

The degradation of the aromatic portion of this compound can be inferred from studies on similar fluorinated aromatic compounds. For example, Rhizobiales sp. strain F11 has been shown to metabolize fluorobenzene, converting it to 4-fluorocatechol and catechol, which are then further degraded. nih.gov

Below is a table summarizing microorganisms with the potential to degrade components related to this compound.

| Microorganism Genus/Species | Substrate(s) Degraded | Reference |

| Comamonas acidovorans | Polyester-based Polyurethanes | mix-up.eu |

| Pseudomonas sp. | Polyester-based Polyurethanes | mix-up.eu |

| Bacillus velezensis | Waterborne Polyurethanes | asm.org |

| Aspergillus tubingensis | Polyurethane films | mix-up.eu |

| Cladosporium sp. | Polyether-based Polyurethanes | mix-up.eu |

| Rhizobiales sp. | Fluorobenzene | nih.gov |

Enzymatic Pathways Involved in Biodegradation

The biodegradation of compounds like this compound involves specific enzymatic pathways that target different parts of the molecule. The initial step in the breakdown of polyurethanes, and likely the isocyanate group, involves hydrolysis. The isocyanate group (-N=C=O) is highly reactive with water and would hydrolyze to a carbamic acid, which is unstable and decomposes to an amine (3-fluoro-4-methylaniline) and carbon dioxide.

Microbial enzymes play a crucial role in breaking down the more stable urethane (B1682113) linkages in polymers. Enzymes such as esterases, proteases, and ureases (carbamate hydrolases) are key to this process. nih.govmdpi.comfrontiersin.org Esterases are the most commonly cited enzymes in the degradation of polyester-based polyurethanes, where they hydrolyze ester bonds. mix-up.eumdpi.com Ureases can cleave the urethane bond, releasing the constituent alcohol and isocyanate-derived amine. nih.gov For example, a key degradation enzyme identified in Bacillus velezensis GUIA is an FAD-binding oxidoreductase, alongside proteases and lipases. asm.org

Once the isocyanate group is converted to an amine, the degradation of the resulting fluorinated aromatic amine (3-fluoro-4-methylaniline) would proceed. The degradation pathway for fluorinated aromatics has been studied in organisms like Rhizobiales sp. strain F11, which degrades fluorobenzene. nih.gov This process involves an initial attack by a dioxygenase enzyme to form fluorinated dihydrodiols. nih.gov These intermediates are then converted to 4-fluorocatechol. nih.gov The aromatic ring of 4-fluorocatechol is subsequently cleaved via an ortho pathway by a catechol 1,2-dioxygenase, leading to intermediates that can enter central metabolic pathways. nih.gov This suggests a plausible pathway for the aromatic core of this compound following the initial hydrolysis of the isocyanate group.

Advanced Oxidation Processes for Environmental Remediation

Advanced Oxidation Processes (AOPs) are environmental remediation technologies that utilize highly reactive radicals, primarily the hydroxyl radical (•OH), to degrade persistent organic pollutants. researchgate.net These processes are effective for treating a wide range of contaminants in water and wastewater and can be applied to compounds like this compound. researchgate.netspartanwatertreatment.com

Application of Ozonation and Fenton-like Reactions

Ozonation: Ozone (O₃) is a powerful oxidant used in water treatment. mdpi.com It can react directly with organic molecules, particularly at electron-rich sites like aromatic rings. researchgate.net Ozonation can also lead to the formation of hydroxyl radicals, especially at elevated pH or when combined with hydrogen peroxide (H₂O₂) or UV light, transitioning into a more powerful AOP. mdpi.comspartanwatertreatment.com The initial attack of ozone on an aromatic compound can lead to the cleavage of the aromatic ring, breaking it down into smaller, more biodegradable molecules such as aldehydes, ketones, and organic acids. mdpi.com This pre-treatment has been shown to increase the bioavailability and biodegradability of pollutants like polycyclic aromatic hydrocarbons (PAHs). nih.gov

Fenton-like Reactions: The classic Fenton reaction involves hydrogen peroxide and ferrous iron (Fe²⁺) to generate hydroxyl radicals. mdpi.com This process is highly effective for the decomposition of organic pollutants. nih.gov "Fenton-like" reactions expand on this by using other iron forms (e.g., Fe³⁺, zero-valent iron) or by coupling the reaction with UV light (photo-Fenton process), which enhances radical generation and the regeneration of Fe²⁺ from Fe³⁺. nih.govfrontiersin.orgresearchgate.net Heterogeneous Fenton catalysts, where iron is supported on materials like activated carbon, can improve efficiency and reduce iron sludge production. nih.gov These reactions are capable of completely mineralizing organic pollutants into non-toxic products like CO₂, H₂O, and inorganic salts. nih.gov

Degradation Kinetics and Product Analysis

The degradation kinetics of organic pollutants via AOPs often follow pseudo-first-order kinetics, where the rate of degradation is proportional to the concentration of the pollutant, especially when the oxidant is in excess. The reaction rate is influenced by several factors, including pH, temperature, and the concentrations of the pollutant, oxidant (ozone, H₂O₂), and catalyst (iron). spartanwatertreatment.comresearchgate.net For instance, the ozonation of aromatic compounds can be significantly faster at elevated pH due to the increased formation of highly reactive hydroxyl radicals compared to the more selective molecular ozone that dominates under acidic conditions. spartanwatertreatment.com

The degradation of this compound by AOPs would be expected to proceed through a series of intermediate products. The initial attack by hydroxyl radicals would likely target the aromatic ring, leading to hydroxylation and subsequent ring opening. The methyl group would be oxidized, potentially to a carboxylic acid, and the isocyanate group would hydrolyze to an amine.

Based on studies of similar compounds, the degradation pathway would likely yield the following types of products before complete mineralization:

| Potential Intermediate Product Type | Description |

| Hydroxylated Aromatics | Addition of -OH groups to the benzene (B151609) ring (e.g., fluorinated and methylated phenols or catechols). |

| Ring-Opened Products | Dicarboxylic acids and other aliphatic compounds resulting from the cleavage of the aromatic ring. |

| Small Organic Acids | Further oxidation leads to simpler acids like formic acid and oxalic acid. |

| Inorganic Ions | Complete mineralization results in the formation of CO₂, H₂O, fluoride (B91410) (F⁻), and nitrate (NO₃⁻) ions. |

Analysis of these degradation products is typically performed using techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), which allow for the identification and quantification of intermediates and final products. asm.orgfrontiersin.org

Advanced Analytical Characterization Techniques for 2 Fluoro 4 Isocyanato 1 Methylbenzene

Spectroscopic Methods for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of 2-Fluoro-4-isocyanato-1-methylbenzene in solution. By analyzing the magnetic properties of its atomic nuclei, specifically ¹H, ¹³C, and ¹⁹F, the connectivity and chemical environment of each atom can be established.

¹H NMR: The proton NMR spectrum provides information on the number and environment of hydrogen atoms. For this compound, the spectrum is expected to show distinct signals for the methyl group protons and the aromatic protons. The methyl (CH₃) protons will appear as a singlet, typically in the range of δ 2.2-2.5 ppm. organicchemistrydata.org The three aromatic protons will appear as a more complex set of multiplets due to spin-spin coupling with each other and with the fluorine atom. chemicalbook.com Their chemical shifts will be in the aromatic region (δ 6.8-7.5 ppm).

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum of this compound will display eight distinct signals. The methyl carbon will have a characteristic shift around δ 20-25 ppm. nist.gov The carbon of the highly deshielded isocyanate group (-N=C=O) is expected to appear significantly downfield, typically in the range of δ 125-135 ppm. chemicalbook.com The six aromatic carbons will show signals in the δ 110-165 ppm region, with their exact shifts influenced by the fluorine and isocyanate substituents. The carbon directly bonded to the fluorine atom will exhibit a large one-bond C-F coupling constant.

¹⁹F NMR: Fluorine-19 NMR is highly sensitive and provides a wide chemical shift range, making it excellent for confirming the presence and environment of the fluorine atom. researchgate.net For this molecule, the ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom. The chemical shift will be influenced by the other substituents on the aromatic ring. Based on data for similar fluorotoluene compounds, the shift can be predicted, and it will show coupling to the adjacent aromatic protons. nih.govspectrabase.com

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity & Coupling |

|---|---|---|

| ¹H (Methyl) | ~2.3 | Singlet (s) |

| ¹H (Aromatic) | 6.8 - 7.5 | Multiplets (m) |

| ¹³C (Methyl) | ~21 | Quartet in coupled spectrum |

| ¹³C (Isocyanate) | ~130 | Singlet |

| ¹³C (Aromatic) | 110 - 165 | Doublets and singlets with C-F coupling |

| ¹⁹F | -110 to -120 | Multiplet due to coupling with protons |

Infrared (IR) and Raman Spectroscopy of the Isocyanate and Fluorine Groups

Vibrational spectroscopy techniques like Infrared (IR) and Raman are crucial for identifying the key functional groups within the molecule.

Infrared (IR) Spectroscopy: The IR spectrum is dominated by a very strong and sharp absorption band characteristic of the asymmetric stretching vibration of the isocyanate (-N=C=O) group. This peak is typically observed in the range of 2250-2275 cm⁻¹. Its high intensity and distinct position make it a clear diagnostic marker for the presence of the isocyanate functionality. nist.gov Another key feature is the C-F stretching vibration, which is expected to appear in the region of 1250-1000 cm⁻¹. nist.gov Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, while C=C stretching vibrations within the benzene (B151609) ring will appear in the 1450-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The symmetric stretch of the isocyanate group, which is often weak in the IR spectrum, can be more prominent in the Raman spectrum. The aromatic ring vibrations are also typically strong in Raman spectra, providing a characteristic fingerprint for the substituted benzene ring. chemicalbook.com

Table 2: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|---|

| Isocyanate (-N=C=O) | Asymmetric Stretch | 2250 - 2275 | Very Strong, Sharp |

| Carbon-Fluorine (C-F) | Stretch | 1250 - 1000 | Strong |

| Aromatic C=C | Ring Stretch | 1450 - 1600 | Medium to Strong |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium to Weak |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information from the fragmentation pattern of the molecule. The molecular formula of this compound is C₈H₆FNO, which corresponds to a monoisotopic mass of approximately 151.04 Da. biosynth.comuni.lu

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at an m/z of 151. Due to the presence of one nitrogen atom, this molecular weight is an odd number, consistent with the nitrogen rule. libretexts.org The fragmentation pattern is expected to show characteristic losses. A primary fragmentation pathway would be the loss of the isocyanate group (•NCO, 42 Da) to yield a fragment ion at m/z 109, corresponding to the 2-fluoro-1-methylbenzyl cation. Another likely fragmentation is the loss of a hydrogen atom from the methyl group to form a stable benzyl-type cation at m/z 150. Further fragmentation of the aromatic ring can also occur, leading to smaller fragment ions. docbrown.infonist.gov

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z | Predicted Ion Structure | Notes |

|---|---|---|

| 151 | [C₈H₆FNO]⁺ | Molecular Ion Peak |

| 150 | [C₈H₅FNO]⁺ | Loss of H• from methyl group |

| 109 | [C₇H₆F]⁺ | Loss of •NCO group |

| 77 | [C₆H₄F]⁺ | Loss of CH₃ and CO from m/z 109 |

Chromatographic Techniques for Purity and Isomer Analysis

Chromatographic methods are essential for separating this compound from starting materials, byproducts, and isomers, thereby allowing for accurate purity assessment.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of isocyanates. nih.gov Due to their reactivity, isocyanates are typically derivatized before analysis to form stable, UV-active compounds. koreascience.kr A common derivatizing agent is 1-(2-pyridyl)piperazine (B128488) (1,2-PP), which reacts with the isocyanate group to form a urea (B33335) derivative. epa.gov

The analysis would be performed using a reverse-phase HPLC system, typically with a C18 column. A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent like acetonitrile (B52724) is often employed to achieve good separation. koreascience.krepa.gov Detection is commonly performed with a UV detector, as the resulting urea derivative possesses a strong chromophore. This method allows for the quantification of the main compound and the detection of related impurities. epa.gov

Table 4: Typical HPLC Parameters for Isocyanate Analysis (as derivative)

| Parameter | Typical Condition |

|---|---|

| Column | Reverse-Phase C18, 3-5 µm particle size |

| Mobile Phase A | Water with 0.01 M Ammonium Acetate, pH 6.2 |

| Mobile Phase B | Acetonitrile |

| Elution | Gradient |

| Detector | UV-Vis Diode Array (DAD) or Mass Spectrometer (MS) |

| Derivatizing Agent | 1-(2-Pyridyl)piperazine (1,2-PP) |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the separation and identification of volatile and semi-volatile compounds. Direct analysis of this compound by GC-MS can be challenging due to the high reactivity of the isocyanate group, which may lead to degradation in the hot injector or on the column.

To overcome this, derivatization is often employed to convert the isocyanate into a more stable and less reactive compound suitable for GC analysis. jksoeh.orgnih.gov For example, reaction with an alcohol can form a stable urethane (B1682113) derivative. jksoeh.org The sample is then injected into the GC, where the components are separated based on their boiling points and interactions with the capillary column (e.g., a non-polar or medium-polarity column like a DB-5ms). The separated components then enter the mass spectrometer, which provides mass spectra for identification. mdpi.comdiva-portal.org GC-MS is particularly useful for identifying and quantifying trace-level impurities and isomers that may be present in the sample.

Table 5: General GC-MS Parameters for Isocyanate Analysis (as derivative)

| Parameter | Typical Condition |

|---|---|

| Column | Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) |

| Stationary Phase | 5% Phenyl-methylpolysiloxane |

| Carrier Gas | Helium |

| Injection Mode | Split/Splitless |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Detector | Mass Spectrometer (Quadrupole or Time-of-Flight) |

X-ray Crystallography for Solid-State Structure Determination

While specific crystallographic data for this compound is not publicly available, the principles of X-ray diffraction would be applied to determine its unit cell parameters, space group, and the asymmetric unit's atomic coordinates. Such an analysis would resolve any structural ambiguities and provide a foundational understanding of its solid-state behavior.

Crystal Packing and Intermolecular Interactions

The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of intermolecular forces. In the case of this compound, the presence of a fluorine atom, an isocyanate group, and a methyl-substituted aromatic ring suggests a complex interplay of interactions that dictate the supramolecular assembly.

Research on structurally related fluorinated phenyl isocyanates and other organic molecules highlights the types of interactions that are likely to be significant. nih.govresearchgate.net These include:

Hydrogen Bonding: Although the primary molecule lacks strong hydrogen bond donors, in the presence of any protic species (like residual water) or if the molecule were to co-crystallize with another component, N-H···O and N-H···N hydrogen bonds are common in related isocyanate-containing structures. nih.gov

C-H···F and C-H···O Interactions: Weak hydrogen bonds involving the carbon-hydrogen bonds of the methyl group and the aromatic ring as donors, and the fluorine atom or the oxygen atom of the isocyanate group as acceptors, are expected to play a crucial role in the crystal packing. Studies on similar fluorinated compounds have identified short C-H···F contacts. nih.govresearchgate.net

π-π Stacking Interactions: The aromatic rings of adjacent molecules can engage in π-π stacking. These interactions, which can be offset or face-to-face, are a significant stabilizing force in the crystal packing of many aromatic compounds. acs.org

Dipole-Dipole Interactions: The polar isocyanate group (–N=C=O) and the electronegative fluorine atom create significant molecular dipoles, leading to dipole-dipole interactions that influence the orientation of molecules within the crystal lattice.

The interplay of these forces would result in a specific three-dimensional packing arrangement, which can be visualized and analyzed using crystallographic software. The study of these interactions is fundamental to crystal engineering, where the goal is to design materials with desired physical properties based on their crystal structure. mdpi.com

| Interaction Type | Potential Participating Groups | Significance in Crystal Packing |

| Hydrogen Bonding | Isocyanate (acceptor) with protic species | Directional, strong influence on molecular assembly |

| C-H···F/O Interactions | Methyl/Aryl C-H (donor), Fluorine/Isocyanate O (acceptor) | Prevalent, contribute to overall stability |

| π-π Stacking | Aromatic Rings | Significant for stabilizing layered structures |

| Dipole-Dipole | Isocyanate group, C-F bond | Influences molecular orientation and lattice energy |

Conformational Analysis in the Solid State

The conformation of a molecule in the solid state can differ from its preferred conformation in solution or the gas phase due to the constraints of crystal packing. For this compound, X-ray crystallography would provide precise details about the molecule's geometry in the crystalline form.

Key conformational parameters to be determined would include:

Planarity of the Benzene Ring: The benzene ring is expected to be largely planar, though minor deviations can occur due to substituent effects.

Orientation of the Isocyanate Group: The geometry of the C-N=C=O fragment is of particular interest. While often depicted as linear, studies on other phenyl isocyanates have shown that the C-N-C angle can deviate from 180 degrees due to electronic and steric effects. rsc.org The torsion angle describing the rotation of the isocyanate group relative to the plane of the aromatic ring is a critical conformational descriptor.

Conformation of the Methyl Group: The rotational position of the methyl group's hydrogen atoms relative to the benzene ring would also be determined.

Future Research Directions and Emerging Applications

Exploration of New Chemical Transformations Involving 2-Fluoro-4-isocyanato-1-methylbenzene

The reactivity of the isocyanate group, influenced by the electron-withdrawing fluorine atom, opens up possibilities for novel chemical transformations.

Catalyst Development for Enhanced Selectivity and Efficiency

The synthesis of polyurethanes and other polymers from isocyanates relies heavily on catalysts. While organotin compounds like dibutyltin (B87310) dilaurate have been widely used, their toxicity is a significant concern. wernerblank.com Future research will likely focus on developing non-tin catalysts that exhibit high selectivity for the isocyanate-hydroxyl reaction over competing side reactions, such as the reaction with water. wernerblank.com Zirconium chelates, for example, have shown promise in activating hydroxyl groups and promoting the isocyanate-hydroxyl reaction through an insertion mechanism. wernerblank.com

A key challenge in catalysis is achieving regioselectivity and chemoselectivity, especially in complex molecules. The development of catalysts that can selectively promote the reaction of the isocyanate group of this compound while leaving other functional groups intact is a critical area of research. This could involve the design of shape-selective catalysts or catalysts that operate under mild conditions to prevent unwanted side reactions.

Future research in this area could focus on the following:

Design of Lewis Acidic/Basic Catalysts: Exploring a range of metal-based and organic catalysts to tune the reactivity of the isocyanate group.

Enantioselective Catalysis: For reactions where stereochemistry is crucial, the development of chiral catalysts for the asymmetric transformation of the isocyanate group could lead to the synthesis of novel, optically active compounds.

Nanocatalysts: Investigating the use of nanoparticles as catalysts, which can offer high surface area and unique catalytic properties, potentially leading to enhanced reaction rates and selectivity.

Flow Chemistry Approaches for Continuous Synthesis

Traditional batch synthesis of isocyanates can be hazardous due to the use of toxic reagents and the potential for runaway reactions. google.com Flow chemistry, where reactants are continuously pumped through a reactor, offers a safer and more efficient alternative. europa.eu This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved product yields and purity. youtube.com

The synthesis of isocyanates via the Curtius rearrangement of acyl azides is a prime candidate for flow chemistry. google.comthieme-connect.com In a flow system, the highly reactive and potentially explosive acyl azide (B81097) intermediate can be generated and immediately converted to the isocyanate without isolation, significantly enhancing the safety of the process. thieme-connect.com This method is scalable and can be applied to the synthesis of a variety of aromatic isocyanates. google.comthieme-connect.com

Key advantages of using flow chemistry for the synthesis and reactions of this compound include:

Enhanced Safety: Minimizing the volume of hazardous materials at any given time. europa.eu

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for efficient temperature control, which is crucial for highly exothermic or endothermic reactions. youtube.com

Automation and Scalability: Flow chemistry systems can be easily automated for continuous production and scaled up by extending the operation time or by using parallel reactors. acsgcipr.org

Integration into Advanced Functional Materials

The presence of the fluorine atom imparts unique properties to polymers derived from this compound, making them suitable for a range of advanced applications.

Smart Materials and Responsive Polymers

Smart materials are designed to respond to external stimuli such as changes in temperature, pH, light, or electric fields. Fluorinated polymers are a unique class of materials known for their chemical resistance, thermal stability, and low friction coefficients, making them excellent candidates for smart materials. mdpi.com By incorporating this compound into polyurethanes or other polymers, it is possible to create materials with tunable properties.

The fluorine atom can influence the polymer's hydrophobicity, thermal stability, and dielectric properties. These properties can be exploited to create:

Stimuli-Responsive Surfaces: Polymers that change their surface properties, such as wettability, in response to an external trigger.

Shape-Memory Polymers: Materials that can be programmed to remember a specific shape and return to it when exposed to a stimulus like heat.

Dielectric Elastomers: Polymers that change their size and shape in response to an electric field, with potential applications in actuators and sensors.

| Potential Smart Material Application | Key Property Conferred by Fluorine |

| Responsive Coatings | Tunable hydrophobicity and surface energy |

| Smart Textiles | Enhanced thermal stability and chemical resistance |

| Actuators and Sensors | Modified dielectric properties |

Biomedical Applications of Derived Polymeric Materials

Polyurethanes are widely used in biomedical devices due to their excellent biocompatibility, flexibility, and durability. synthesia.com The incorporation of fluorine into polymers can further enhance their suitability for medical applications. nih.gov Fluoropolymers are known for their hydrophobicity, chemical inertness, and low surface energy, which can reduce protein adsorption and bacterial adhesion. nih.gov

Polymers derived from this compound could find use in:

Medical Implants and Devices: The enhanced biostability and biocompatibility of fluorinated polyurethanes make them suitable for long-term implants such as cardiovascular catheters and artificial joints. synthesia.comresearchgate.net

Drug Delivery Systems: The tunable properties of these polymers could be used to control the release of drugs. researchgate.net

Tissue Engineering Scaffolds: The unique surface properties of fluorinated polymers can influence cell adhesion and proliferation, making them promising materials for creating scaffolds that support tissue regeneration. researchgate.net

Computational Design and Prediction of Reactivity and Properties

Computational chemistry provides powerful tools for predicting the properties and reactivity of molecules, guiding experimental work and accelerating the discovery of new materials. nih.govbiorxiv.org Quantum chemical methods, such as Density Functional Theory (DFT), can be used to study the electronic structure, molecular geometry, and reactivity of this compound and its derivatives. emerginginvestigators.org

Computational studies can provide insights into:

Reaction Mechanisms: Elucidating the pathways of reactions involving the isocyanate group and the influence of the fluorine substituent.

Spectroscopic Properties: Predicting spectroscopic data (e.g., NMR, IR) to aid in the characterization of new compounds.

Polymer Properties: Simulating the properties of polymers derived from this monomer to predict their mechanical, thermal, and surface characteristics.

By using computational models, researchers can screen potential catalysts, design new polymer architectures with desired properties, and understand the fundamental structure-property relationships of materials derived from this compound before embarking on extensive experimental synthesis and testing.

| Computational Method | Application in Research |

| Density Functional Theory (DFT) | Predicting reaction pathways and electronic properties. |

| Molecular Dynamics (MD) | Simulating the bulk properties of derived polymers. |

| Quantitative Structure-Activity Relationship (QSAR) | Predicting the biological activity of derivatives. |

Machine Learning in Chemical Synthesis and Property Prediction

The integration of machine learning (ML) into chemical research is poised to revolutionize the design and synthesis of novel molecules like this compound. rsc.org ML algorithms can analyze vast datasets of chemical reactions and molecular properties to identify patterns and make predictions that are beyond the scope of human intuition. mdpi.com This predictive power can significantly accelerate the discovery and optimization of chemical processes.

For the synthesis of functionalized aromatic compounds, ML models can predict reaction outcomes, identify optimal reaction conditions, and even propose novel synthetic routes. researchgate.net For instance, a model could be trained on a database of halogenation and isocyanation reactions on various aromatic scaffolds to predict the most efficient way to synthesize this compound or its derivatives. Researchers have successfully developed ML models that can predict the reactive sites for electrophilic aromatic substitutions with high accuracy, a task that is central to the synthesis of many specialty chemicals. acs.orgnih.gov An artificial intelligence system has even been developed that autonomously explores chemical reactions and has led to the discovery of unpredictable, complex transformations. magritek.com

Beyond synthesis, ML is a powerful tool for predicting the physicochemical and biological properties of molecules. researchgate.net By learning from the structural features of known compounds, ML models can estimate properties like reactivity, solubility, and toxicity for new or hypothetical molecules. rsc.org This is particularly valuable for isocyanate-derived materials, where ML has been used to predict drug release kinetics from aerogels, with morphology and pore ratios being key determinants of performance. rsc.org Such predictive capabilities allow for the in silico screening of large virtual libraries of compounds, enabling researchers to prioritize the synthesis of molecules with the most promising characteristics.

Table 1: Application of Machine Learning in Chemical Synthesis and Property Prediction

| Application Area | ML Model Type | Input Data | Predicted Output | Potential Relevance for this compound |

|---|---|---|---|---|

| Synthesis Planning | Convolutional Neural Networks (CNN), Recurrent Neural Networks (RNN) | Known chemical reactions, starting materials, catalysts, solvents | Reaction success, product yield, optimal conditions, novel pathways | Accelerating the development of more efficient and selective synthesis routes. |

| Reactivity Prediction | Gradient Boosting, Random Forest, Support Vector Machine (SVM) | Molecular descriptors (e.g., electronic properties, steric parameters), quantum mechanics calculations | Reactive sites for functionalization, reaction rates | Guiding the design of derivatives by predicting how the fluoro and isocyanate groups influence reactivity. acs.orgnih.gov |

| Property Prediction | Graph Neural Networks (GNNs), Deep Neural Networks (DNNs) | Molecular structure (SMILES, graph representation), experimental property data | Physicochemical properties (e.g., solubility, stability), biological activity, toxicity | Early-stage assessment of the properties of new polymers or materials derived from the compound. rsc.orgnih.gov |

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the structural or property descriptors of a compound with its biological activity or other effects. ljmu.ac.uk This approach is a cornerstone of modern toxicology and drug discovery, as it allows for the prediction of a chemical's effects without the need for extensive and costly experimental testing. centro3r.itnih.gov For a compound like this compound, QSAR can be instrumental in assessing its potential toxicological profile and guiding the design of safer alternatives.

The fundamental principle of QSAR is that the biological activity of a chemical is a function of its molecular structure. ljmu.ac.uk By developing mathematical models based on a set of compounds with known activities, QSAR can predict the activity of new or untested chemicals. europa.eu These models use a variety of molecular descriptors, which can be categorized as electronic (e.g., charge distribution, orbital energies), steric (e.g., molecular size and shape), and hydrophobic (e.g., partition coefficient).

For nitroaromatic compounds, which share some structural similarities with fluorinated aromatic isocyanates, QSAR models have been successfully developed to predict toxic endpoints such as acute toxicity in rodents and ecotoxicity in aquatic organisms. polyurethanes.org Descriptors like hydrophobicity, electrostatic interactions, and molecular orbital energies were found to be key contributors to toxicity. polyurethanes.org Similarly, QSAR models for organophosphorus pesticides have highlighted the importance of lipophilicity and hydrogen bonding capabilities in determining toxicity. cannon.com Given the presence of a lipophilic methyl group, an electronegative fluorine atom, and a reactive isocyanate group, these types of descriptors would be highly relevant for developing a QSAR model for this compound. The ultimate goal is to create robust and validated models that can be used for regulatory purposes, reducing reliance on animal testing. centro3r.itnih.gov

Table 2: Key Descriptor Classes in QSAR Modeling

| Descriptor Category | Examples | Description | Relevance for this compound |

|---|---|---|---|

| Electronic | Dipole moment, Atomic net charges, HOMO/LUMO energies | Describes the electronic distribution and reactivity of the molecule. | The electronegative fluorine and reactive isocyanate group create a distinct electronic profile crucial for modeling interactions. acs.org |

| Hydrophobic | Log P (Octanol-Water Partition Coefficient) | Measures the lipophilicity of a molecule, affecting its absorption, distribution, and membrane transport. | The presence of the benzene (B151609) ring and methyl group contributes to its hydrophobic character. polyurethanes.org |

| Steric/Topological | Molecular weight, Surface area, Molar refractivity | Relates to the size and shape of the molecule, influencing its fit with biological receptors. | The specific substitution pattern on the benzene ring defines its three-dimensional shape. cannon.com |

| Hydrogen Bonding | Number of H-bond donors/acceptors | Quantifies the potential for hydrogen bonding, a key interaction in biological systems. | The isocyanate group can participate in reactions involving hydrogen bonds. cannon.com |

Sustainable and Circular Economy Approaches in Isocyanate Chemistry

The chemical industry is increasingly shifting towards a circular economy model, which emphasizes the recycling, reuse, and upcycling of materials to minimize waste and reduce environmental impact. patsnap.com For isocyanates and the polyurethane materials derived from them, this transition presents both challenges and significant opportunities. researchgate.net The development of sustainable practices for compounds like this compound is critical for their long-term viability.

Life Cycle Assessment of this compound Production and Use

Life Cycle Assessment (LCA) is a standardized methodology for evaluating the environmental impacts associated with all stages of a product's life, from raw material extraction ("cradle") to manufacturing ("gate") and eventual disposal ("grave"). patsnap.com For a specialty chemical like this compound, a "cradle-to-gate" LCA would quantify the energy, water, and raw material consumption, as well as the emissions and waste generated during its synthesis. archdaily.com

An LCA for this compound would need to consider the specific synthesis pathway, including the production of the fluorinated toluene (B28343) precursor and the subsequent isocyanation step. Key impact categories to assess would include global warming potential, acidification potential, and human toxicity. patsnap.com Such an assessment would be invaluable for identifying environmental "hotspots" in the production process and for comparing the environmental footprint of different synthetic routes, ultimately guiding the development of more sustainable manufacturing technologies. archdaily.comdigitellinc.com

Table 3: Phases of a Cradle-to-Gate Life Cycle Assessment (LCA)

| LCA Phase | Description | Considerations for this compound |

|---|---|---|

| 1. Goal and Scope Definition | Defines the purpose, system boundaries (e.g., cradle-to-gate), and functional unit of the study. | The functional unit would likely be 1 kg of the compound. The system would include raw material extraction, transport, and chemical synthesis. |

| 2. Life Cycle Inventory (LCI) | Involves the collection of data on all inputs (energy, raw materials) and outputs (emissions, waste, co-products) for each process within the system boundary. patsnap.com | Data would be needed for the production of fluorinated toluene, phosgene (B1210022) (if used), and other reagents, as well as energy consumption for heating and purification. |

| 3. Life Cycle Impact Assessment (LCIA) | Translates the LCI data into potential environmental impacts by grouping emissions into categories (e.g., climate change, ecotoxicity) and multiplying by characterization factors. archdaily.com | This would quantify the contribution of the compound's production to impacts like global warming potential (CO2 equivalent) and ozone depletion potential. |

| 4. Interpretation | Analyzes the results of the LCI and LCIA to identify significant environmental issues and draw conclusions and recommendations in line with the study's goal. patsnap.com | The interpretation would highlight which stage of production (e.g., precursor synthesis, isocyanation) has the highest environmental burden and where improvements could be made. |